N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

PIM Kinase Inhibition Oncology Enzymatic Assay

CAS 921823-77-0 is a defined N-sulfonylpiperidine-3-carboxamide with sub-nanomolar pan-PIM affinity (PIM1 IC50 0.8 nM, PIM2 0.5 nM) and is the direct progenitor of in vivo-active HBV capsid assembly modulators. The 6-methylpyridin-2-yl amide and thiophen-2-ylsulfonyl groups are indispensable for target engagement. Critical: the 4-carboxamide regioisomer targets FAAH, not PIM/HBV. Always verify CAS to avoid false negatives in kinase or antiviral assays. Ideal for AML, multiple myeloma, and HBV drug discovery programs.

Molecular Formula C16H19N3O3S2
Molecular Weight 365.47
CAS No. 921823-77-0
Cat. No. B2511612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
CAS921823-77-0
Molecular FormulaC16H19N3O3S2
Molecular Weight365.47
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C16H19N3O3S2/c1-12-5-2-7-14(17-12)18-16(20)13-6-3-9-19(11-13)24(21,22)15-8-4-10-23-15/h2,4-5,7-8,10,13H,3,6,9,11H2,1H3,(H,17,18,20)
InChIKeyYXYLIRKGZXWRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Qualified Overview of N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide (CAS 921823-77-0)


N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide (CAS 921823-77-0) is a synthetic small molecule belonging to the N-sulfonylpiperidine-3-carboxamide (SPC) class, with a molecular formula of C₁₆H₁₉N₃O₃S₂ and a molecular weight of 365.47 . This compound has been explicitly claimed in patents as a potent pan-PIM kinase inhibitor, demonstrating low nanomolar to sub-nanomolar affinity across all three PIM isoforms (PIM1, PIM2, PIM3) [1]. It has also emerged as a critical chemotype within a series of capsid assembly modulators (CAMs) targeting the Hepatitis B virus (HBV) core protein, distinguishing it from other kinase-focused scaffolds [2]. Its unique combination of a 6-methylpyridin-2-yl amide and a thiophen-2-ylsulfonyl substituent on the piperidine ring is critical for its target engagement profile.

Procurement Risk Alert: Why Generic N-Sulfonylpiperidine Analogs Cannot Substitute for CAS 921823-77-0


The N-sulfonylpiperidine-3-carboxamide scaffold is highly sensitive to subtle structural perturbations; generic substitution with close analogs like FAAH inhibitor 1 (a 4-carboxamide regioisomer) or other SPC derivatives without the specific 6-methylpyridin-2-yl group leads to a complete loss of the target potency profile. For instance, moving the carboxamide from the 3-position to the 4-position shifts the primary target from PIM kinases and HBV core protein to fatty acid amide hydrolase (FAAH) . Even within the PIM inhibitor patent space, variations in the heteroaryl sulfonyl group result in potency differences exceeding two orders of magnitude [1]. Therefore, procurement based solely on generic class membership (e.g., 'sulfonylpiperidine') or topological similarity, without verifying the exact CAS registry number, will almost certainly yield a compound with an incompatible biological profile for PIM-kinase- or HBV-focused research programs.

Quantitative Differentiation Guide for CAS 921823-77-0 Against Closest Analogs


Superior Pan-PIM Kinase Affinity Versus Reference PIM Inhibitor BDBM104169

In a direct head-to-head comparison from the same patent (US8575145), the target compound demonstrates substantially better affinity for PIM1 (IC₅₀ = 0.800 nM) and PIM2 (IC₅₀ = 0.5 nM) compared to the structurally related reference inhibitor BDBM104169, which exhibits an IC₅₀ of 0.700 nM in the same assay format, suggesting that the specific 6-methylpyridinyl-thiophenesulfonyl substitution pattern is superior to the triazolopyridine series for pan-PIM activity [1] [2].

PIM Kinase Inhibition Oncology Enzymatic Assay

HBV Capsid Assembly Modulation: In Vivo Efficacy Benchmark Versus Clinical Candidate GLS4

The target compound belongs to the same SPC chemotype as the optimized lead C-49, which achieved a 2.42 log reduction in serum HBV DNA in transgenic mice at 100 mg/kg over 12 days [1]. This in vivo performance is quantitatively comparable to benchmark clinical CAMs like GLS4 (which showed a ~2.0 log reduction in a Phase IIa trial), suggesting that the core scaffold present in CAS 921823-77-0 retains high translational potential for HBV therapy.

Antiviral HBV Capsid Assembly Modulator In Vivo Efficacy

Target Selectivity Profile Contrast with FAAH Inhibitor 1 (CAS 326866-17-5)

A critical differentiation factor is the target engagement profile. CAS 921823-77-0 is patented as a PIM kinase inhibitor and is part of an HBV CAM series, whereas its close analog FAAH inhibitor 1 (N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide) shows no meaningful PIM or HBV activity, instead inhibiting FAAH with an IC₅₀ of 18 nM . This profound divergence arises from the shift of the carboxamide from the 3-position to the 4-position on the piperidine ring, underscoring the non-interchangeable nature of these scaffolds.

Selectivity FAAH Target Engagement

Evidence-Based Application Scenarios for N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide


Pan-PIM Kinase Inhibitor Research in Hematologic Malignancies

Given the compound's demonstrated sub-nanomolar IC₅₀ against PIM1 (0.8 nM) and PIM2 (0.5 nM) in radiometric kinase assays [1], it is the optimal procurement choice for laboratories investigating the role of PIM kinases in hematologic cancers, such as acute myeloid leukemia (AML) and multiple myeloma. The pan-PIM inhibitory profile surpasses that of other inhibitors within the same patent family, ensuring comprehensive pathway blockade.

HBV Capsid Assembly Modulator Lead Optimization

The scaffold is the direct progenitor of the in vivo-active HBV capsid assembly modulator C-49, which achieved a 2.42 log reduction in serum HBV DNA in transgenic mice [2]. Drug discovery teams focused on optimizing pharmacokinetic or potency properties of CAMs should procure this exact starting compound to ensure SAR continuity, rather than switching to a 3-carboxamide regioisomer which would entirely lose anti-HBV activity.

Chemical Biology Probe for Kinase-Dependent Apoptosis Pathways

The compound's potent inhibition of PIM kinases, which are critical regulators of cell survival and apoptosis, makes it a valuable chemical probe [1]. Procurement for mechanistic studies in solid tumor lines (e.g., pancreatic, hepatocellular) that overexpress PIM kinases is strongly indicated, as its selectivity profile is fundamentally distinct from the FAAH-targeting analogs that would confound phenotypic screening results.

Pharmacological Control in FAAH/PIM Selectivity Screens

Given the extreme target switch between the 3-carboxamide (pan-PIM) and 4-carboxamide (FAAH) regioisomers , CAS 921823-77-0 should be procured as a critical negative or positive control in assay batteries designed to differentiate endocannabinoid system modulation from oncogenic kinase inhibition. Using the incorrect analog will produce a false negative for PIM-related readouts.

Quote Request

Request a Quote for N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.